(R)-2-Hydroxyadipic acid
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Overview
Description
(R)-2-hydroxyadipic acid is an adipic acid derivative having a (2R)-hydroxy substituent. It is a conjugate acid of a (R)-2-hydroxyadipate(2-).
Scientific Research Applications
Biocatalysis in Pharmaceutical and Polymer Industries
(R)-2-Hydroxyadipic acid plays a significant role in biocatalysis, particularly in the production of adipic acid, an important component in pharmaceuticals and synthetic polymers. Dang (2012) demonstrated that the protein engineering of Saccharomyces cerevisiae homoisocitrate dehydrogenase can yield chirally pure (R)-2-hydroxyadipic acid, underlining its utility in generating synthetic precursors for industrially valuable compounds (Dang, 2012).
Metabolic Studies
Lindahl, Lindstedt, and Lindstedt (1967) investigated the metabolism of 2-amino-5-hydroxyadipic acid, a degradation product related to 5-hydroxylysine and 5-hydroxypipecolic acid. This research enhances the understanding of the metabolic pathways involving 2-hydroxyadipic acid and its derivatives in mammalian systems (Lindahl, Lindstedt, & Lindstedt, 1967).
Enzyme Engineering and Metabolic Pathways
Sáez-Jiménez et al. (2022) focused on the engineering of (R)-2-hydroxyglutarate dehydrogenase to improve the reduction of 2-oxoadipate to (R)-2-hydroxyadipate, a critical step in metabolic pathways for adipic acid production. The research highlights the significance of pathway engineering in enhancing metabolite production, with implications for the bio-based production of adipic acid (Sáez-Jiménez et al., 2022).
Synthesis and Chemical Properties
A study by Sadiq and Sewald (2013) detailed the synthesis of (R)-pipecolic acid derivatives from (R)-α-aminoadipic acid, demonstrating the chemical versatility and importance of (R)-2-hydroxyadipic acid derivatives in amino acid and peptide chemistry (Sadiq & Sewald, 2013).
Catalysis in Chemical Production
De Vries (2014) explored the role of homogeneous catalysis in producing fine and bulk chemicals, including processes that may involve intermediates like (R)-2-hydroxyadipic acid. This research underscores the relevance of catalysis in streamlining chemical production processes (De Vries, 2014).
properties
CAS RN |
77252-44-9 |
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Product Name |
(R)-2-Hydroxyadipic acid |
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2R)-2-hydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI Key |
OTTXIFWBPRRYOG-SCSAIBSYSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)O)CC(=O)O |
SMILES |
C(CC(C(=O)O)O)CC(=O)O |
Canonical SMILES |
C(CC(C(=O)O)O)CC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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